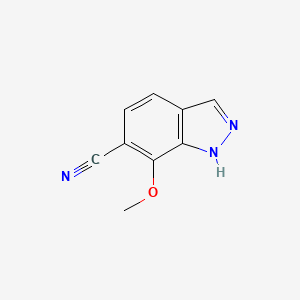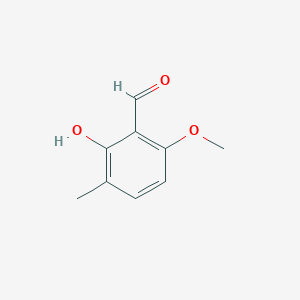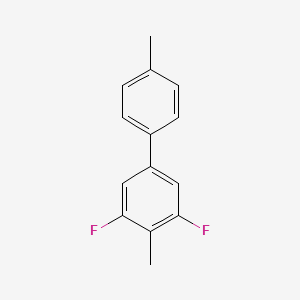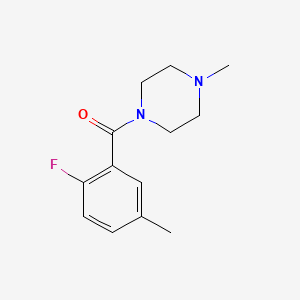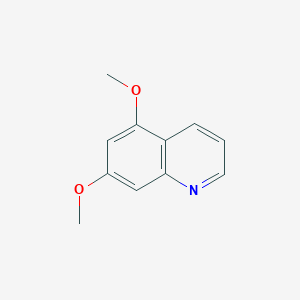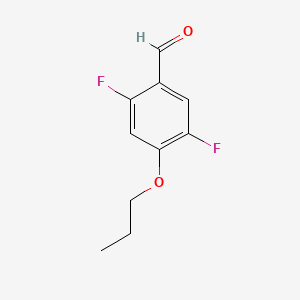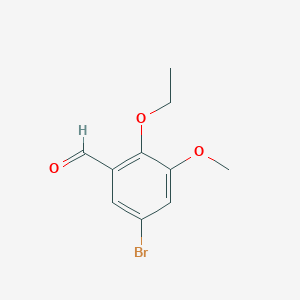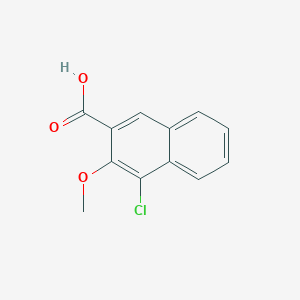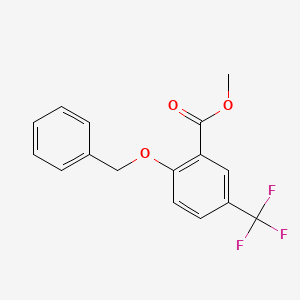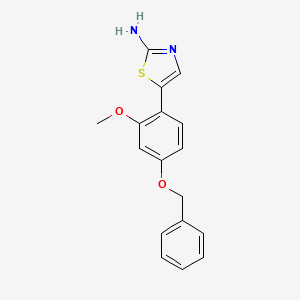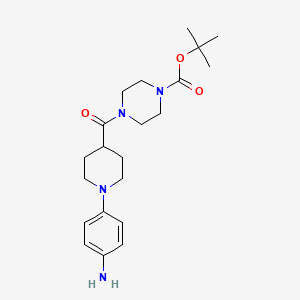
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate is studied for its potential to modulate protein-protein interactions. This makes it a valuable tool in the study of cellular processes and signaling pathways.
Medicine
Medically, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to degrade specific proteins involved in cancer progression makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. These chimeric molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the piperazine ring.
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride salt form.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
The uniqueness of tert-Butyl 4-(1-(4-aminophenyl)piperidine-4-carbonyl)piperazine-1-carboxylate lies in its dual ring structure, which provides flexibility and specificity in its interactions with target proteins. This makes it particularly effective in the development of PROTACs and other targeted therapies.
Propriétés
Formule moléculaire |
C21H32N4O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
tert-butyl 4-[1-(4-aminophenyl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)28-20(27)25-14-12-24(13-15-25)19(26)16-8-10-23(11-9-16)18-6-4-17(22)5-7-18/h4-7,16H,8-15,22H2,1-3H3 |
Clé InChI |
LEZUSFKEZOQMOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


